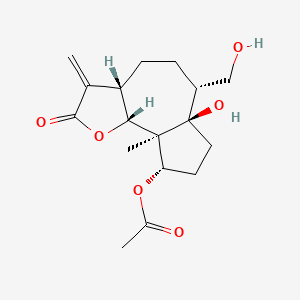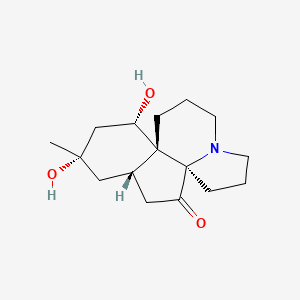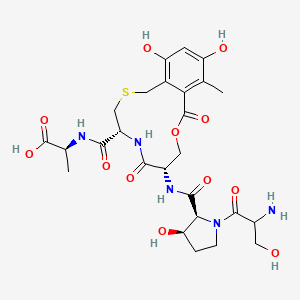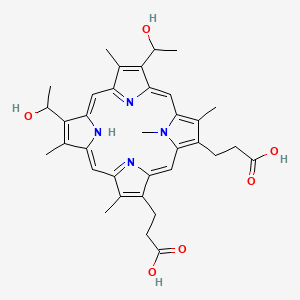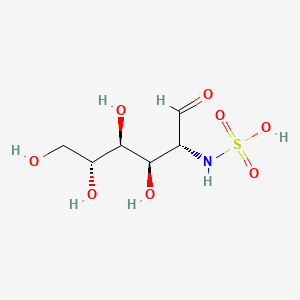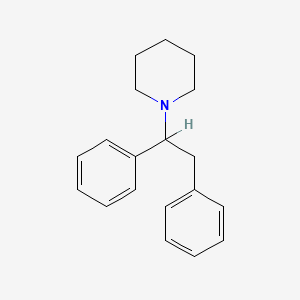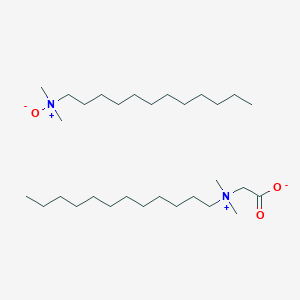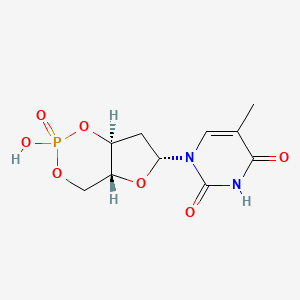
Phosphoglycolohydroxamic Acid
概要
説明
ホスホグリコロヒドロキサム酸は、モノアルキルリン酸塩類に属する有機化合物です。アルドラーゼおよびトリオースリン酸異性化酵素の阻害剤としての役割で知られています。
準備方法
ホスホグリコロヒドロキサム酸は、ホスホグリコール酸とヒドロキシルアミンを含む反応によって合成することができます。 この反応は通常、穏やかな条件下で行われ、ヒドロキサム酸基の形成を促進するために適切な触媒が存在します 。 工業生産方法では、温度、pH、反応時間などを制御することで、収率と純度を高めるために反応条件を最適化する必要がある場合があります .
化学反応の分析
ホスホグリコロヒドロキサム酸は、以下を含むさまざまな化学反応を起こします。
酸化: 対応するオキソ誘導体に変換することができます。
還元: 還元反応により、より単純なリン酸塩に変換できます。
置換: ヒドロキサム酸基が他の官能基に置き換わる置換反応に関与することができます。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります
科学研究への応用
ホスホグリコロヒドロキサム酸は、科学研究でいくつかの応用があります。
化学: 酵素阻害および反応機構の研究における試薬として使用されます。
生物学: 酵素阻害剤としての役割により、代謝経路および酵素機能の研究に役立ちます。
医学: 病原体における主要な酵素に対する阻害効果により、抗菌剤および抗真菌剤の開発における潜在的な応用があります。
科学的研究の応用
Phosphoglycolohydroxamic Acid has several scientific research applications:
Chemistry: It is used as a reagent in studying enzyme inhibition and reaction mechanisms.
Biology: Its role as an enzyme inhibitor makes it valuable in studying metabolic pathways and enzyme functions.
Medicine: Potential applications in developing antibacterial and antifungal agents due to its inhibitory effects on key enzymes in pathogens.
Industry: It may be used in the synthesis of other chemical compounds and as a research tool in various industrial processes
作用機序
ホスホグリコロヒドロキサム酸は、アルドラーゼやトリオースリン酸異性化酵素などの酵素を阻害することによって効果を発揮します。これらの酵素の活性部位に結合し、通常の触媒活性を阻害します。 この阻害は、これらの酵素に依存する代謝経路を阻害し、抗菌および抗真菌効果をもたらす可能性があります .
類似の化合物との比較
ホスホグリコロヒドロキサム酸は、他のヒドロキサム酸やリン酸エステルと比較することができます。類似の化合物には以下が含まれます。
ヒドロキサム酸: これらの化合物は、ヒドロキサム酸官能基を共有しており、同様の酵素阻害特性を示します。
リン酸エステル: ホスホグリコール酸などの化合物や他のモノアルキルリン酸塩は、構造的に類似していますが、生物学的活性は異なる場合があります。ホスホグリコロヒドロキサム酸は、ヒドロキサム酸とリン酸エステルの両方としての二重の役割により、研究において有益な独自の特性の組み合わせを提供します
類似化合物との比較
Phosphoglycolohydroxamic Acid can be compared with other hydroxamic acids and phosphate esters. Similar compounds include:
Hydroxamic Acids: These compounds share the hydroxamate functional group and exhibit similar enzyme inhibitory properties.
Phosphate Esters: Compounds like phosphoglycolic acid and other monoalkyl phosphates have structural similarities but may differ in their specific biological activities. This compound is unique due to its dual role as both a hydroxamic acid and a phosphate ester, providing a distinct combination of properties that make it valuable in research
特性
IUPAC Name |
[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXHHWZKQZIJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199497 | |
| Record name | Phosphoglycolohydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51528-59-7 | |
| Record name | Phosphoglycolohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51528-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoglycolohydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoglycolohydroxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoglycolohydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





mercury](/img/structure/B1206855.png)
